molecular formula C12H7BrFNO4S B12075742 2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene

2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene

Cat. No.: B12075742
M. Wt: 360.16 g/mol
InChI Key: BYWGLKALBCONTP-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene is a complex organic compound that features a bromine atom, a fluorine atom, a sulfonyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene typically involves multi-step organic reactions. One common method includes the bromination of 4-fluoro-benzenesulfonyl chloride followed by nitration. The reaction conditions often require the use of strong acids and bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and nitro groups make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or nitro derivatives.

    Reduction: Formation of amines or hydroxyl derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene involves its interaction with specific molecular targets. The presence of the bromine, fluorine, sulfonyl, and nitro groups allows it to participate in various chemical reactions, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromo-4-fluorobenzenesulfonyl chloride
  • 2-Bromo-4-fluorophenyl acetonitrile

Comparison: Compared to similar compounds, 2-Bromo-4-(4-fluoro-benzenesulfonyl)-1-nitro-benzene is unique due to the presence of both the nitro and sulfonyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound in synthetic chemistry and research.

Properties

Molecular Formula

C12H7BrFNO4S

Molecular Weight

360.16 g/mol

IUPAC Name

2-bromo-4-(4-fluorophenyl)sulfonyl-1-nitrobenzene

InChI

InChI=1S/C12H7BrFNO4S/c13-11-7-10(5-6-12(11)15(16)17)20(18,19)9-3-1-8(14)2-4-9/h1-7H

InChI Key

BYWGLKALBCONTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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